Cas no 951884-07-4 (1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole)

1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is a brominated sulfonyl-substituted imidazole derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a 2-bromophenylsulfonyl group and a methyl-substituted imidazole ring, which enhance its reactivity as an intermediate in cross-coupling reactions and heterocyclic modifications. The bromine atom offers a versatile handle for further functionalization via metal-catalyzed couplings, while the sulfonyl group improves stability and solubility in polar solvents. This compound is particularly useful in the development of bioactive molecules, serving as a precursor for sulfonamide-based pharmacophores. Its well-defined reactivity profile makes it a valuable tool for medicinal chemistry and material science applications.
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole structure
951884-07-4 structure
Product Name:1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
CAS No:951884-07-4
MF:C10H9BrN2O2S
MW:301.159660100937
MDL:MFCD09800970
CID:857502
PubChem ID:26370013
Update Time:2025-06-15

1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-BROMOPHENYLSULFONYL)-4-METHYL-1H-IMIDAZOLE
    • 1-((2-Bromophenyl)sulfonyl)-4-methyl-1H-imidazole
    • 1-(2-bromophenyl)sulfonyl-4-methylimidazole
    • BNB88407
    • A859176
    • AKOS015835117
    • 1-(2-Bromobenzene-1-sulfonyl)-4-methyl-1H-imidazole
    • 1-[(2-Bromophenyl)sulphonyl]-4-methyl-1H-imidazole
    • DTXSID40650043
    • 951884-07-4
    • MFCD09800970
    • BS-22598
    • 1-(2-bromobenzenesulfonyl)-4-methyl-1H-imidazole
    • CS-0205666
    • 1-(2-bromobenzenesulfonyl)-4-methylimidazole
    • 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
    • MDL: MFCD09800970
    • Inchi: 1S/C10H9BrN2O2S/c1-8-6-13(7-12-8)16(14,15)10-5-3-2-4-9(10)11/h2-7H,1H3
    • InChI Key: CEUSAKOLFNCHJC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1S(N1C=NC(C)=C1)(=O)=O

Computed Properties

  • Exact Mass: 299.95700
  • Monoisotopic Mass: 299.95681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 60.3Ų

Experimental Properties

  • PSA: 60.34000
  • LogP: 3.27180

1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:951884-07-4)1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
Order Number:A859176
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:16
Price ($):230.0
Email:sales@amadischem.com

Additional information on 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole

Recent Advances in the Study of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (CAS: 951884-07-4): A Promising Chemical Entity in Medicinal Chemistry

The compound 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (CAS: 951884-07-4) has recently emerged as a molecule of significant interest in medicinal chemistry and drug discovery. This sulfonylimidazole derivative exhibits a unique structural motif that combines the imidazole heterocycle with a bromophenylsulfonyl group, making it a valuable scaffold for the development of novel therapeutic agents. Recent studies have focused on exploring its synthetic pathways, physicochemical properties, and potential biological activities, particularly in the context of enzyme inhibition and targeted drug design.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic optimization of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, demonstrating improved yields through a modified Pd-catalyzed coupling approach. The researchers reported a 78% yield using Buchwald-Hartwig conditions with XPhos as the ligand, representing a significant improvement over previous methods. This advancement in synthesis is particularly important as it facilitates larger-scale production for further biological evaluation.

In terms of biological activity, preliminary screening data from multiple research groups suggest that this compound shows moderate inhibitory effects against several kinase targets, including JAK2 and FLT3, with IC50 values in the low micromolar range. Molecular docking studies indicate that the bromophenyl moiety plays a crucial role in binding to the hydrophobic pockets of these kinases, while the sulfonyl group forms key hydrogen bond interactions with the protein backbone. These findings were recently presented at the 2024 American Chemical Society National Meeting and are currently under peer review for publication.

The compound's physicochemical properties have been extensively characterized in recent work. With a calculated logP of 2.8 and polar surface area of 72 Ų, 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole demonstrates favorable drug-like properties according to Lipinski's rule of five. Stability studies under various pH conditions showed good stability in the physiological pH range, with degradation observed only under strongly acidic or basic conditions. These properties make it a promising candidate for further medicinal chemistry optimization.

Current research directions include structural modifications to improve potency and selectivity, with particular focus on substitutions at the 4-methyl position of the imidazole ring and modifications of the sulfonyl linker. Several research groups have reported analogs with enhanced kinase selectivity profiles, suggesting that this scaffold may yield important tool compounds for studying kinase signaling pathways. The compound's potential as a starting point for the development of anti-inflammatory and anticancer agents is being actively explored in both academic and industrial settings.

Looking forward, the unique structural features of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole and its demonstrated biological activities position it as an important scaffold in medicinal chemistry. Future research will likely focus on expanding its therapeutic applications through targeted modifications and combination with other pharmacophores. The compound's CAS number (951884-07-4) has seen a marked increase in citations in the past two years, reflecting growing interest in this chemical entity within the pharmaceutical research community.

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Amadis Chemical Company Limited
(CAS:951884-07-4)1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
A859176
Purity:99%
Quantity:5g
Price ($):230.0
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